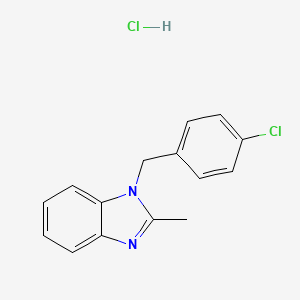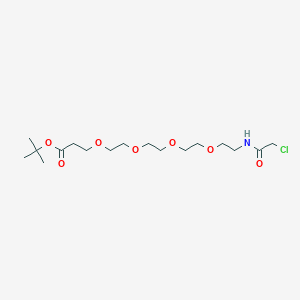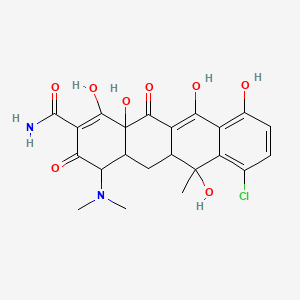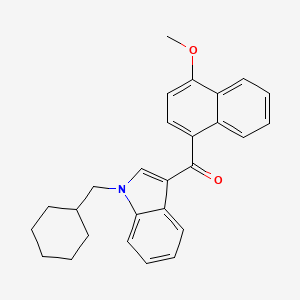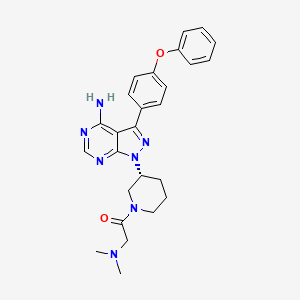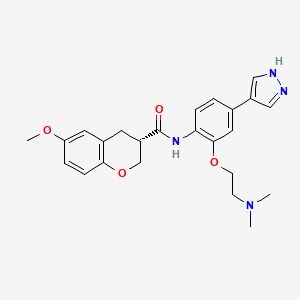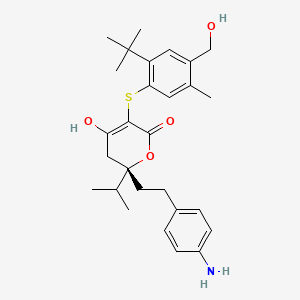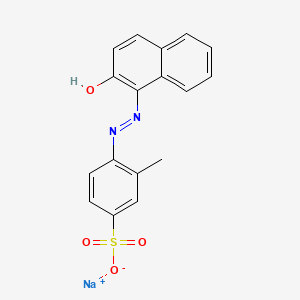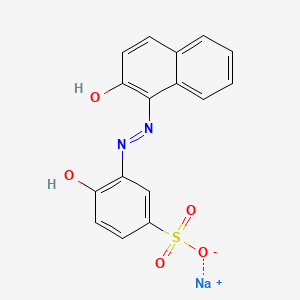
CLP-290
Übersicht
Beschreibung
CLP 290 is a carbamate prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257.1 It increases the mechanical paw withdrawal threshold in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats when administered at a dose of 100 mg/kg. CLP 290 (35 mg/kg) also restores stepping ability, as well as increases body weight support and stride length, in a mouse model of paralysis induced by staggered spinal lesions.
Novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters
CLP-290 is a novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters.
Wissenschaftliche Forschungsanwendungen
Neurowissenschaftliche Forschung
CLP-290 ist eine Prodrug-Form des K+/Cl- Cotransporters 2 (KCC2) Aktivators CLP 257 {svg_1}. Es wurde in der neurowissenschaftlichen Forschung verwendet, um die Rolle von KCC2 in der neuronalen Aktivität zu untersuchen. Durch die Verbesserung der Funktion von KCC2 kann this compound helfen, die Mechanismen zu verstehen, die verschiedenen neurologischen Erkrankungen zugrunde liegen, und möglicherweise therapeutische Strategien anbieten.
Schmerzlinderung
Forschungen haben gezeigt, dass this compound die mechanische Pfotenrückzugs-Schwelle bei Rattenmodellen mit peripherer Nervenverletzung erhöht {svg_2}. Dies deutet darauf hin, dass this compound verwendet werden könnte, um neue Therapien zur Schmerzlinderung zu erforschen, insbesondere bei Erkrankungen, die mit Nervenschäden zusammenhängen.
Opioid-induzierte Hyperalgesie
Es wurde festgestellt, dass this compound die Morphin-induzierte Hyperalgesie bei Ratten umkehrt, wenn es in einer bestimmten Dosierung verabreicht wird {svg_3}. Diese Anwendung ist besonders relevant im Kontext der Opioidabhängigkeit und der Nebenwirkungen, die mit dem langfristigen Opioidkonsum verbunden sind.
Wiederherstellung von Rückenmarksverletzungen
In Mausmodellen der durch gestaffelte Rückenmarksläsionen induzierten Lähmung wurde gezeigt, dass this compound die Fähigkeit zum Treten wiederherstellt, die Körpergewichtsstütze erhöht und die Schrittlänge verbessert {svg_4}. Dies deutet auf seine mögliche Verwendung bei der Entwicklung von Behandlungen für Rückenmarksverletzungen hin.
Diabetes mellitus Forschung
This compound senkt den Vasopressin- und Glucosespiegel im Blut bei Mäusen mit Streptozotocin-induziertem Diabetes mellitus {svg_5}. Diese Anwendung könnte in der Diabetesforschung von Bedeutung sein, insbesondere beim Verständnis und der Behandlung der endokrinen Aspekte der Krankheit.
Neuroendokrinologie
Die langfristige ionische Plastizität der GABAergen Signalübertragung ist ein entscheidender Aspekt der Neuroendokrinologie. This compound wurde verwendet, um diese Plastizität im Hypothalamus zu untersuchen, was Auswirkungen auf die Forschung zu Stress, Stoffwechsel und Verhalten haben könnte {svg_6}.
Wirkmechanismus
Target of Action
KCC2 plays a crucial role in maintaining the balance of neuronal excitability, and its activation has potential for the treatment of a wide range of neurological and psychiatric indications .
Mode of Action
CLP-290 interacts with KCC2, enhancing its activity . This interaction restores the transport of Cl- ions in neurons, which is essential for maintaining the inhibitory tone of the central nervous system .
Biochemical Pathways
The activation of KCC2 by this compound influences the chloride homeostasis in neurons . This action can restore physiological neuronal activity, particularly in conditions where the function of KCC2 is compromised .
Result of Action
This compound has been shown to restore Cl- transport in neurons of morphine-treated rats, preventing morphine-induced hyperalgesia . It also significantly lowers blood arginine-vasopressin (AVP) and glucose levels in STZ rats , indicating its potential therapeutic effects in various neurological and metabolic conditions.
Biochemische Analyse
Biochemical Properties
CLP-290 plays a significant role in biochemical reactions, particularly in the context of neurological function. It interacts with the KCC2 transporter, a neuron-specific K±Cl− cotransporter . The activation of KCC2 by this compound can restore Cl- transport in neurons, which is crucial for maintaining the robustness of GABAA-mediated inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It activates spinal inhibitory interneurons and restores physiological neuronal activity in the spinal cord . This restoration of neuronal activity can lead to functional recovery in animal models of spinal cord injury . Additionally, this compound can significantly lower blood arginine-vasopressin (AVP) and glucose levels in STZ rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the KCC2 transporter. By activating KCC2, this compound enhances the activity of this transporter, leading to the restoration of Cl- transport in neurons . This restoration of Cl- transport can counteract the neuronal hyperactivity that is often associated with certain neurological and psychiatric conditions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, long-term treatment with this compound can protect against the deterioration of learning and cortical hyperactivity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study involving morphine-treated rats, this compound (administered via oral gavage at a dose of 100 mg/kg twice a day for 7 days) was found to enhance KCC2 activity and restore Cl- transport in neurons, thereby preventing morphine-induced hyperalgesia .
Metabolic Pathways
Given its interaction with the KCC2 transporter, it is likely that this compound is involved in pathways related to ion transport in neurons .
Transport and Distribution
Given its role as a KCC2 activator, it is likely that this compound interacts with transporters or binding proteins related to this transporter .
Subcellular Localization
Given its role as a KCC2 activator, it is likely that this compound is localized in areas of the cell where KCC2 is present .
Eigenschaften
IUPAC Name |
[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXMMXNNKLCLOM-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



